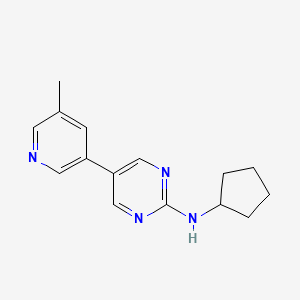
N-(4-fluorooxolan-3-yl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorooxolan-3-yl)quinazolin-4-amine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorooxolan-3-yl)quinazolin-4-amine typically involves the reaction of 2-aminobenzamide with a suitable fluorinated oxolane derivative. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free . This method offers good functional group tolerance and easy operation, yielding the desired quinazoline derivatives with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorooxolan-3-yl)quinazolin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and biofilm inhibition effects.
Industry: Used in the development of new therapeutic agents and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the Werner (WRN) helicase, which is involved in DNA repair and replication . By inhibiting WRN, the compound can induce genomic instability in cancer cells, leading to their apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its anticancer properties and WRN-dependent antiproliferative activity.
Quinazolin-4-ones: Exhibits antimicrobial and biofilm inhibition effects.
Uniqueness
N-(4-fluorooxolan-3-yl)quinazolin-4-amine stands out due to its unique fluorinated oxolane moiety, which can enhance its biological activity and selectivity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C12H12FN3O |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
N-(4-fluorooxolan-3-yl)quinazolin-4-amine |
InChI |
InChI=1S/C12H12FN3O/c13-9-5-17-6-11(9)16-12-8-3-1-2-4-10(8)14-7-15-12/h1-4,7,9,11H,5-6H2,(H,14,15,16) |
InChI Key |
BJTZCKBPBFAPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)F)NC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluorophenyl)sulfanyl]-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12227450.png)
![1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B12227453.png)

![4-[4-(Prop-2-en-1-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12227460.png)

![N-[(1,4-dioxan-2-yl)methyl]-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B12227472.png)
![3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12227479.png)
![2-({2-Oxo-2-[4-(pyridin-2-YL)piperazin-1-YL]ethyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B12227484.png)
![6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12227488.png)
![5-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile](/img/structure/B12227489.png)
![2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12227499.png)
![2-Methyl-5-[(oxolan-3-yl)methoxy]pyridine](/img/structure/B12227502.png)
![2-Cyclopropyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12227504.png)
![1-cyclopentyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12227521.png)
